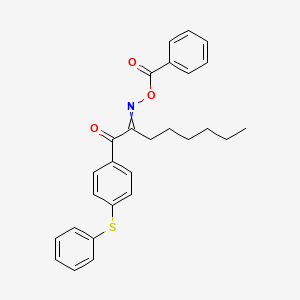

1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime)

Description

Properties

IUPAC Name |

[[1-oxo-1-(4-phenylsulfanylphenyl)octan-2-ylidene]amino] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27NO3S/c1-2-3-4-11-16-25(28-31-27(30)22-12-7-5-8-13-22)26(29)21-17-19-24(20-18-21)32-23-14-9-6-10-15-23/h5-10,12-15,17-20H,2-4,11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOCXTTRLSIDGPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=NOC(=O)C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)SC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253585-83-0 | |

| Record name | 1-[4-(Phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=253585-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Octanedione, 1-[4-(phenylthio)phenyl]-, 2-(O-benzoyloxime) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-[4-(phenylthio)phenyl]octane-1,2-dione 2-(O-benzoyloxime) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.431 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Octanedione, 1-[4-(phenylthio)phenyl]-, 2-(O-benzoyloxime) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Friedel-Crafts Acylation to Form 1-(4-Phenylthio-phenyl)-oct-1-one

-

- Diphenyl sulfide dissolved in dichloroethane.

- Temperature maintained at approximately 0°C.

- Aluminum trichloride (AlCl3) added as a Lewis acid catalyst.

- n-Octanoyl chloride added dropwise over 3 hours under vigorous stirring.

- Reaction monitored by thin-layer chromatography (TLC) or liquid chromatography.

- After completion, the mixture is hydrolyzed by pouring into dilute hydrochloric acid ice water.

- The organic phase is separated, neutralized with sodium hydroxide solution, washed, and dried.

-

- The product, 1-(4-phenylthio-phenyl)-oct-1-one, is obtained with purity around 98.1–98.2%.

- Purification is achieved by low-pressure distillation at 217–220°C under 3 mmHg.

- Yield typically reaches approximately 91%.

Formation of 1-(4-Phenylthio-phenyl)-octanedione-2-(O-benzoyloxime)

-

- The ketone intermediate is treated with hydrogen chloride in tetrahydrofuran (THF) to form a hydrochloride solution.

- Isoamyl nitrite is added dropwise at temperatures below 10°C to induce oxime formation.

- The reaction continues for several hours at controlled temperature.

- The reaction mixture is concentrated under reduced pressure below 50°C.

- Neutralization and recrystallization steps follow, typically using petroleum ether at -15°C.

- The final product is isolated by suction filtration and dried.

-

- The benzoyloxime derivative is obtained with a purity of about 98.0%.

- Yield for this step is approximately 45%.

Summary Table of Preparation Parameters

| Step | Reagents & Solvents | Conditions | Purity (%) | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Diphenyl sulfide, n-octanoyl chloride, AlCl3, dichloroethane | 0°C, dropwise addition over 3 h, hydrolysis with dilute HCl | 98.1–98.2 | ~91 | Friedel-Crafts acylation |

| 2 | Ketone intermediate, HCl in THF, isoamyl nitrite, petroleum ether | <10°C during addition, recrystallization at -15°C | ~98.0 | ~45 | Oximation and benzoylation |

Industrial Production Considerations

- The industrial scale synthesis follows similar steps but incorporates automation and advanced equipment to control temperature, reaction times, and purification processes.

- Emphasis is placed on minimizing solvent waste and improving reaction yield.

- Reaction monitoring is conducted via chromatography to ensure batch consistency.

- The process is optimized to avoid side reactions such as solvent-acid chloride interactions, which can reduce yield and increase impurities.

Research Findings and Improvements

- The preparation method described addresses common issues such as low sensitivity, heavy pollution, and poor solubility encountered in earlier protocols.

- The use of dichloroethane as solvent and aluminum trichloride as catalyst is critical for achieving high regioselectivity in the Friedel-Crafts acylation step.

- Controlling the temperature below 10°C during oximation prevents decomposition of sensitive intermediates and improves product stability.

- Recrystallization at low temperatures (-15°C) enhances purity by removing residual impurities and unreacted starting materials.

- The described method achieves a balance between high yield and purity, making it suitable for both laboratory and industrial applications.

Chemical Reactions Analysis

Types of Reactions

1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the oxime group to an amine.

Substitution: The phenylthio group can be substituted with other functional groups under appropriate conditions

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, nucleophiles

Major Products

Sulfoxides and sulfones: Formed through oxidation.

Amines: Formed through reduction of the oxime group.

Substituted derivatives: Formed through substitution reactions

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula: C27H27NO3S

- Molecular Weight: 445.57 g/mol

- CAS Number: 253585-83-0

The compound features a long carbon chain dione structure combined with both phenylthio and oxime functionalities, enhancing its reactivity and applicability as a photoinitiator compared to simpler compounds like benzophenone.

Chemistry

1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) serves as an intermediate in the synthesis of complex organic molecules. Its ability to undergo various chemical reactions such as oxidation and reduction makes it valuable for creating derivatives with tailored properties.

Key Reactions:

- Oxidation: Can yield sulfoxides or sulfones.

- Reduction: Converts the oxime group to an amine.

- Substitution: The phenylthio group can be replaced with other functional groups.

| Reaction Type | Common Reagents | Major Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Sulfoxides |

| Reduction | Sodium borohydride | Amines |

| Substitution | Halogens | Substituted derivatives |

Biology

In biological research, this compound is investigated for its interactions with biomolecules and potential therapeutic properties. Its photoinitiating capabilities allow it to generate reactive species that can influence cellular processes.

Cellular Effects:

- Modulates cell signaling pathways.

- Alters gene expression related to oxidative stress.

- Interacts with metabolic enzymes affecting cellular metabolism.

Medicine

The compound's potential therapeutic applications are being explored, particularly in drug development. Its role as a photoinitiator can be harnessed in developing new therapeutic agents that require light-induced activation.

Case Studies:

- Photopolymerization in Drug Delivery Systems: Research indicates that photoinitiators like this compound can enhance the efficiency of drug delivery systems by allowing controlled release upon light activation.

- Tissue Engineering: Its properties are being studied for use in biocompatible materials that can be used in tissue scaffolding.

Industry

1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) is widely utilized in industrial applications as a photoinitiator for UV-curable coatings and inks. Its ability to promote dark polymerization makes it suitable for various formulations where oxygen quenching is a concern.

Applications:

- UV-curable photoresist formulations.

- Photosensitive polyimide formulations.

- Spacer materials for LCDs and microlens materials.

Mechanism of Action

The mechanism of action of 1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) involves its interaction with molecular targets through its functional groups. The phenylthio group can participate in electron transfer reactions, while the oxime group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: (2E)-2-[(Benzoyloxy)imino]-1-[4-(phenylthio)phenyl]-1-octanone

- Synonyms: Irgacure OXE01, CGI 124, Photoinitiator OXE-01

- Molecular Formula: C₂₇H₂₇NO₃S

- Molecular Weight : 445.57 g/mol

- CAS No.: 253585-83-0

- Key Properties : White to pale yellow powder, melting point 40–44°C, UV absorption peaks at 252 nm and 328 nm .

Applications :

Primarily used as a high-efficiency photoinitiator for radical polymerization in UV-curable systems. Key applications include:

- LCD spacer materials and microlens arrays .

- Dielectric/insulating layers and photoresist formulations .

- Low-yellowing coatings due to minimal post-cure discoloration .

Structural and Functional Analogues

(a) Irgacure OXEO2

- Chemical Name: 1-[9-Ethyl-6-(2-methylbenzoyl)-9H-carbazol-3-yl]-1-(O-acetyloxime)-ethanone .

- Key Differences :

(b) Benzophenone-Class Photoinitiators

- Example: Benzophenone (CAS 119-61-9).

- Key Differences :

| Property | OXE01 | Benzophenone |

|---|---|---|

| Oxygen Inhibition | Low | High |

| Yellowing Post-Cure | Minimal | Significant |

| Wavelength Sensitivity | 328 nm | 250–350 nm |

(a) Efficiency in UV-Curable Systems

- OXE01 generates highly reactive radicals upon UV exposure, enabling rapid curing of thick coatings (>50 μm) .

- Compared to thioxanthones (e.g., ITX), OXE01 exhibits lower volatility and better compatibility with acrylate monomers .

(b) Thermal Stability

- OXE01’s decomposition temperature exceeds 200°C, outperforming α-hydroxyketones (e.g., Irgacure 184), which degrade below 150°C .

Commercial Availability and Cost

- OXE01 Suppliers: Hangzhou Verychem, Sinocure, Changzhou Naide (priced at $35–39/kg) .

- Alternatives: Irgacure 907 (a benzophenone derivative) is cheaper (~$25/kg) but less suitable for low-yellowing applications .

Biological Activity

1,2-Octanedione, 1-(4-(phenylthio)phenyl)-, 2-(O-benzoyloxime) is a compound with significant potential in biochemical applications, particularly as a photoinitiator in polymerization processes. Its unique structure, which includes a phenylthio group and an O-benzoyloxime functional group, contributes to its diverse biological activities. This article explores the biochemical properties, molecular mechanisms, and biological effects of this compound.

- Molecular Formula : C27H27NO3S

- Molecular Weight : 445.57 g/mol

- CAS Number : 253585-83-0

- Appearance : White to light yellow powder or crystal

1,2-Octanedione interacts with various biomolecules through its oxime and phenylthio groups. It can form covalent bonds and engage in non-covalent interactions such as hydrogen bonding. This compound is particularly noted for its ability to absorb light and generate reactive species, making it an effective photoinitiator in biochemical reactions.

| Property | Description |

|---|---|

| Light Absorption | Generates free radicals upon light exposure |

| Interaction with Biomolecules | Forms covalent and non-covalent bonds |

| Role in Polymerization | Acts as a photoinitiator |

Cellular Effects

The compound influences cellular functions by affecting signaling pathways and gene expression. It induces oxidative stress, which can lead to alterations in the expression of genes involved in antioxidant defense mechanisms. Furthermore, it interacts with metabolic enzymes, impacting cellular metabolism.

Table 2: Effects on Cellular Functions

| Effect | Description |

|---|---|

| Oxidative Stress | Alters gene expression related to antioxidants |

| Metabolic Interaction | Modulates activity of metabolic enzymes |

At the molecular level, 1,2-Octanedione exerts its effects through several mechanisms:

- Enzyme Interaction : It can inhibit or activate specific enzymes.

- Reactive Species Generation : Light absorption leads to fragmentation and the formation of free radicals that interact with cellular components.

- Gene Expression Modulation : Changes in protein function and gene expression are observed following exposure to the compound.

Temporal Effects

The stability and degradation of the compound are influenced by environmental factors such as light exposure and temperature. Long-term exposure can result in cumulative changes in cellular function.

Dosage Effects

In animal models, the biological activity of the compound varies significantly with dosage:

- Low Doses : Minimal effects observed.

- High Doses : Significant biochemical changes including toxicity, oxidative stress, and inflammation.

Metabolic Pathways

The compound is involved in various metabolic pathways by interacting with essential enzymes. It alters metabolic flux by modifying enzyme activity, which is crucial for understanding its role in cellular metabolism and potential therapeutic applications.

Chemical Reactions Analysis

1,2-Octanedione undergoes several types of chemical reactions:

- Oxidation : Forms sulfoxides or sulfones.

- Reduction : Converts oxime groups to amines.

- Substitution : The phenylthio group can be replaced under specific conditions.

Table 3: Types of Chemical Reactions

| Reaction Type | Products |

|---|---|

| Oxidation | Sulfoxides, sulfones |

| Reduction | Amines |

| Substitution | Substituted derivatives |

Scientific Research Applications

The compound has various applications across different fields:

- Chemistry : Used as an intermediate in organic synthesis.

- Biology : Investigated for potential biological activities.

- Medicine : Explored for therapeutic properties.

- Industry : Utilized in producing photoinitiators for UV-curable coatings .

Case Studies

Research has demonstrated the effectiveness of 1,2-Octanedione as a photoinitiator. A study highlighted its role in enhancing dark polymerization processes by reducing radical quenching from oxygen during network formation . This property is significant for applications requiring efficient polymerization under various conditions.

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-[4-(phenylthio)phenyl]-1,2-octanedione 2-(O-benzoyloxime)?

Answer:

The compound is synthesized via a two-step process:

Friedel-Crafts acylation to introduce the 4-(phenylthio)phenyl group.

Nitrosation followed by benzoylation to form the oxime ester.

Key considerations:

- Use anhydrous conditions for Friedel-Crafts to avoid side reactions.

- Monitor reaction progress via TLC or HPLC to optimize yield (typically 60-75%) .

- Purify via recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, 5% ethyl acetate in hexane).

Advanced: How does molecular structure influence its photoinitiation efficiency in UV-curable systems?

Answer:

The benzoyloxime moiety generates radicals upon UV exposure, while the 4-(phenylthio)phenyl group enhances absorption at longer wavelengths (300-400 nm). Structural factors affecting performance:

- Electron-withdrawing effects of the thioether group stabilize radical intermediates.

- Steric hindrance from the octanedione chain slows recombination, prolonging radical activity.

- Oxygen quenching resistance : The bulky substituents reduce oxygen inhibition, as shown in dark polymerization studies under ambient conditions .

Experimental validation : Compare photo-DSC profiles under nitrogen vs. air to quantify oxygen sensitivity.

Basic: What safety protocols are critical for handling this compound?

Answer:

- PPE : Nitrile gloves (tested to EN 374 for >240 min breakthrough), chemical goggles, and lab coats. Avoid latex gloves due to permeability .

- Ventilation : Use fume hoods to minimize inhalation of dust (H315/H319 hazards).

- Storage : Keep at 2-8°C in airtight containers to prevent degradation .

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.

Advanced: How can researchers reconcile contradictory data on dark polymerization efficiency across studies?

Answer:

Discrepancies often arise from:

- Oxygen concentration : Use controlled-atmosphere chambers (e.g., nitrogen purge) to standardize conditions .

- Photoinitiator concentration : Titrate between 0.1-2.0 wt% in resin formulations to identify optimal loading.

- Matrix effects : Test in different monomer systems (e.g., acrylates vs. epoxides) to assess compatibility.

Methodological solution : - Replicate experiments using the same resin batch and oxygen scavengers (e.g., tertiary amines).

- Publish full experimental parameters (light intensity, wavelength, DSC settings) for reproducibility.

Basic: Which analytical techniques validate purity and structural integrity?

Answer:

- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., aromatic protons at δ 7.2-7.8 ppm) .

- FTIR : Detect oxime (C=N-O) stretch at ~1620 cm⁻¹ and ester (C=O) at ~1720 cm⁻¹.

- HPLC : Use C18 columns (acetonitrile/water gradient) to quantify purity (>98% for research-grade material).

- MS (ESI) : Verify molecular ion peak at m/z 445.57 (M+H⁺) .

Advanced: What strategies mitigate batch-to-batch variability in photopolymerization performance?

Answer:

- In-situ monitoring : Use real-time FTIR to track conversion rates and adjust UV dosage.

- QC protocols :

- Pre-screen raw materials (e.g., 4-(phenylthio)phenylboronic acid) via ICP-MS for metal contaminants.

- Standardize synthetic steps (e.g., reaction time, temperature) using automated reactors.

- Accelerated aging tests : Store batches at 40°C/75% RH for 1 month and re-test photoactivity to assess stability .

Basic: How is thermal stability evaluated for high-temperature applications?

Answer:

- TGA : Measure decomposition onset temperature (typically ~250°C) under nitrogen (heating rate: 10°C/min).

- DSC : Identify melting points (if crystalline) or glass transitions in polymer matrices.

- Isothermal aging : Heat samples at 100°C for 24h and analyze via GPC for molecular weight changes.

Advanced: What computational methods predict interactions between this photoinitiator and monomer matrices?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.